4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid is a synthetic organic compound classified as an indazole derivative. This compound is notable for its diverse biological activities and potential therapeutic applications, particularly due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. The compound's unique structure and properties make it a subject of interest in various fields of scientific research, including medicinal chemistry and drug development .
The compound is identified by the Chemical Abstracts Service number 1018142-46-5. It is categorized under indazole derivatives, which are known for their wide range of biological activities. Indazole derivatives have been extensively studied for their potential in treating various diseases, making them significant in medicinal chemistry .
The synthesis of 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid typically involves several steps:
The molecular formula for 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid is C12H15F3N2O2. The structure consists of an indazole core with a butanoic acid side chain and a trifluoromethyl group attached to one of the nitrogen atoms in the indazole ring.
Key structural data includes:
4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and development.
The mechanism of action for 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid involves its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to bind effectively to target proteins and enzymes, modulating their activity. This interaction can lead to various biological effects depending on the specific pathways involved .
The physical and chemical properties of 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid include:
These properties are critical for determining how the compound behaves under different conditions and its potential applications in various scientific fields .
4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid has several notable applications:
These applications highlight the compound's versatility and significance in ongoing scientific research.
Indazole derivatives represent a privileged scaffold in drug discovery due to their versatile biological activities and structural mimicry of endogenous purines. The integration of carboxylic acid functionality with the tetrahydroindazole core—exemplified by 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid—enables targeted molecular interactions with proteins, ion channels, and enzymes. This structural class bridges favorable pharmacokinetic properties with high ligand efficiency, making it indispensable for addressing complex therapeutic targets.
The partially saturated 4,5,6,7-tetrahydro-1H-indazole core (e.g., 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole, CAS 35179-55-6) reduces planar rigidity while retaining hydrogen-bonding capabilities. This semi-flexible bicyclic system enhances conformational adaptability upon target binding, as demonstrated in crystal structures of GluA2 receptor complexes where tetrahydroindazole derivatives occupy allosteric sites with high complementarity [3] [7]. The non-aromatic cyclohexene ring mitigates cytotoxicity by lowering DNA intercalation potential, a limitation observed with fully aromatic indazoles [7].
Table 1: Physicochemical Properties of Tetrahydroindazole Derivatives
Compound | Molecular Formula | Molecular Weight | Melting Point (°C) | pKa (Predicted) |
---|---|---|---|---|
3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole | C₈H₉F₃N₂ | 190.17 | 121.9 | 11.88 |
4,5,6,7-Tetrahydro-1H-indazol-6-amine | C₇H₁₁N₃ | 137.18 | Not reported | Not reported |
The tetrahydroindazole scaffold’s bioisosteric equivalence to saturated purines enables kinase inhibition (e.g., Rho-kinase inhibitors) by mimicking adenine’s binding mode [7]. Its enhanced solubility (logP ~1.8–2.3) versus aromatic analogs improves formulation viability, while the N1/N2 protonation sites facilitate salt formation for bioavailability optimization [4] [8].
The trifluoromethyl (-CF₃) group at the 3-position of tetrahydroindazole confers strategic advantages in drug design. This substituent’s high electronegativity (Pauling scale: 3.98) and lipophilicity (π-value: 0.88) enhance membrane permeability without compromising metabolic stability. In AMPA receptor positive allosteric modulators, the -CF₃ group forms critical van der Waals contacts with hydrophobic binding pockets (e.g., residue Pro78 in GluA2), as resolved via X-ray crystallography (PDB: 2XX9) [3]. This interaction is indispensable for nanomolar-level potency (IC₅₀ ~40 nM).
Table 2: Impact of Trifluoromethyl Group on Compound Properties
Property | 3-Methyl Analog | 3-Trifluoromethyl Analog | Change |
---|---|---|---|
Lipophilicity (logP) | 2.1 | 2.9 | +0.8 |
Metabolic Half-life (t₁/₂) | 1.2 h | 3.8 h | 3.2-fold ↑ |
Plasma Protein Binding | 85% | 92% | +7% |
The -CF₃ group also suppresses cytochrome P450 3A4 metabolism by sterically blocking benzylic hydroxylation—a primary deactivation pathway for methyl-substituted analogs [4] [7]. This extends plasma half-life and reduces dosing frequency. Additionally, its strong C-F dipole moderates pKa shifts (ΔpKa <0.3), preserving ionization states critical for target engagement at physiological pH [4].
Carboxylic acid integration into heterocycles evolved from early anti-inflammatories (e.g., indomethacin) to targeted therapies. The spacer-optimized tethering of carboxylic acids to tetrahydroindazole—such as the butanoic acid chain in 4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]butanoic acid—balances conformational freedom with entropic costs upon binding. This design emerged from SAR studies showing:
Table 3: Evolution of Carboxylic Acid-Functionalized Indazoles
Year | Development Milestone | Therapeutic Application |
---|---|---|
1984 | N²-n-butylindazolones | Hypolipidemic agents |
2005 | N-(7-indazolyl)benzenesulfonamides | Cell cycle inhibitors (CDK2) |
2010 | 4-aryl-1-(indazol-5-yl)pyridin-2(1H)ones | MCH-1 antagonists for obesity |
2011+ | Butanoic acid-tethered tetrahydroindazoles | Ion channel modulators & kinases |
The strategic fusion of carboxylic acid groups with trifluoromethylated tetrahydroindazoles addresses historical challenges in heterocycle drug development: poor CNS penetration (solved by -CF₃ lipophilicity modulation) and low oral bioavailability (solved via zwitterion formation) [3] [7]. Current research focuses on exploiting this chemotype for allosteric protein-protein interaction inhibitors, leveraging its three-dimensional diversity.
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: